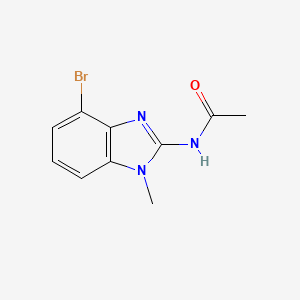![molecular formula C9H18N2O B13527475 rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine](/img/structure/B13527475.png)
rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine” is a chiral amine with a unique bicyclic structure It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to reduce any double bonds.
Introduction of the amine group: The bicyclic core can be functionalized with a methylamine group through nucleophilic substitution reactions. This often involves the use of reagents such as methyl iodide and a base like sodium hydride.
Resolution of enantiomers: Since the compound is a racemic mixture, chiral resolution techniques such as chromatography or crystallization with a chiral resolving agent may be employed to separate the enantiomers if needed.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include:
Bulk synthesis of the bicyclic core: Utilizing high-pressure reactors for the Diels-Alder reaction and hydrogenation.
Amination: Large-scale nucleophilic substitution reactions using automated systems to control reagent addition and reaction conditions.
Purification and resolution: Industrial chromatography systems or crystallization tanks for the separation of enantiomers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bicyclic core or reduce any oxidized forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine site or other reactive positions on the bicyclic core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides (e.g., methyl iodide) and bases (e.g., sodium hydride) for nucleophilic substitution.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the bicyclic core or amine group.
Substitution: Various alkylated or functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis due to its chiral nature.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with amine groups.
Chiral Probes: Utilized in studying chiral recognition and interactions in biological systems.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Chiral Drugs: Its enantiomers may exhibit different biological activities, making it valuable in the development of chiral drugs.
Industry
Material Science: Used in the synthesis of polymers and materials with specific chiral properties.
Mechanism of Action
The mechanism by which rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bicyclic structure provides a rigid framework that can enhance binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}amine: Lacks the dimethyl groups on the amine.
rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}ethylamine: Contains ethyl groups instead of dimethyl groups.
rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}propylamine: Contains propyl groups instead of dimethyl groups.
Uniqueness
The presence of the dimethylamine group in rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine imparts unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different alkyl groups.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-[(3aR,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C9H18N2O/c1-11(2)6-9-5-10-3-8(9)4-12-7-9/h8,10H,3-7H2,1-2H3/t8-,9-/m0/s1 |
InChI Key |
HSSMURRIIYHIMX-IUCAKERBSA-N |
Isomeric SMILES |
CN(C)C[C@]12CNC[C@H]1COC2 |
Canonical SMILES |
CN(C)CC12CNCC1COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



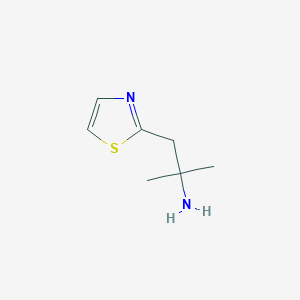


![Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B13527414.png)
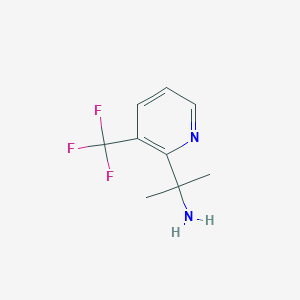
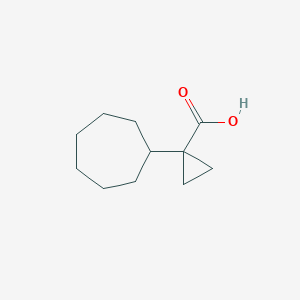



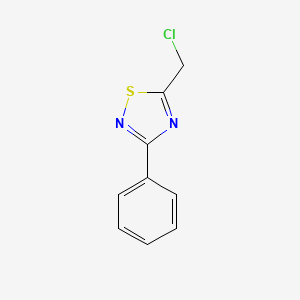
![1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride](/img/structure/B13527443.png)
